1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, sulfonation, and other functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes, advanced purification techniques, and stringent quality control measures to meet regulatory standards and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as enzyme inhibition or receptor binding, are of interest in biochemical research.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: Lacks the sulfanyl group, leading to different chemical and biological properties.
1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)oxy]-3,7-dihydro-1H-purine-2,6-dione: Contains an oxy group instead of a sulfanyl group, affecting its reactivity and interactions.
Uniqueness
The presence of the sulfanyl group in 1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione imparts unique chemical properties, such as increased nucleophilicity and potential for forming specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific research applications.
Properties
CAS No. |
476480-03-2 |
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Molecular Formula |
C20H26N4O2S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1,3-dimethyl-8-(3-methylbutylsulfanyl)-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C20H26N4O2S/c1-13(2)10-11-27-19-21-17-16(18(25)23(5)20(26)22(17)4)24(19)12-15-8-6-14(3)7-9-15/h6-9,13H,10-12H2,1-5H3 |
InChI Key |
NAXBYLIPKREPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCCC(C)C)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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